[4-(2-Azidoethoxy)phenyl]acetic acid
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Overview
Description
[4-(2-Azidoethoxy)phenyl]acetic acid: is a chemical compound with the molecular formula C10H11N3O3 It is characterized by the presence of an azido group (-N3) attached to an ethoxy group, which is further connected to a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Azidoethoxy)phenyl]acetic acid typically involves the reaction of 4-hydroxyphenylacetic acid with 2-azidoethanol under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(2-Azidoethoxy)phenyl]acetic acid can undergo oxidation reactions, where the azido group may be converted to other functional groups like amines or nitro groups.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Nucleophiles like sodium azide (NaN3) or other azido-containing compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro or amine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: [4-(2-Azidoethoxy)phenyl]acetic acid is used as a building block in the synthesis of more complex organic molecules.
Biology:
Bioconjugation: The azido group allows for bioorthogonal reactions, making it useful in labeling and tracking biomolecules in biological systems.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly in targeting specific biological pathways.
Industry:
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(2-Azidoethoxy)phenyl]acetic acid largely depends on its ability to undergo bioorthogonal reactions. The azido group can participate in click chemistry, particularly the Huisgen cycloaddition reaction, which allows for the selective and efficient conjugation of the compound to various biomolecules. This property makes it valuable in applications such as drug delivery, imaging, and diagnostics.
Comparison with Similar Compounds
1,2-Bis(2-azidoethoxy)ethane: Similar in structure but with two azido groups.
N6-((2-Azidoethoxy)carbonyl)-L-lysine hydrochloride: Contains an azidoethoxy group attached to an amino acid.
2-[2-(2-Azidoethoxy)ethoxy]ethanol: A simpler structure with an azidoethoxy group attached to an ethanol backbone.
Uniqueness:
Structural Complexity: [4-(2-Azidoethoxy)phenyl]acetic acid has a more complex structure compared to simpler azidoethoxy compounds, providing unique reactivity and applications.
Versatility: The presence of both the azido group and the phenylacetic acid moiety allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-[4-(2-azidoethoxy)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c11-13-12-5-6-16-9-3-1-8(2-4-9)7-10(14)15/h1-4H,5-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZZDGSHOLHOPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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